Product packaging for 5-Butyl-6-hexyloctahydro-1H-indene(Cat. No.:CAS No. 55044-36-5)

5-Butyl-6-hexyloctahydro-1H-indene

Cat. No.: B3329061
CAS No.: 55044-36-5
M. Wt: 264.5 g/mol
InChI Key: AZGPNRBWIVZVPD-UHFFFAOYSA-N
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Description

Historical Context of Octahydro-1H-Indene Chemistry

The exploration of indene (B144670) and its derivatives dates back to the late 19th and early 20th centuries, with initial studies focusing on compounds derived from coal tar. The hydrogenation of indene to yield octahydro-1H-indene (also known as hydrindane) marked a significant step, opening the door to the study of its saturated bicyclic structure. nist.govnist.govnih.gov Early research was primarily concerned with understanding the stereochemistry of the cis and trans isomers of the octahydro-1H-indene ring system. nist.govnih.gov These foundational studies provided the basis for the subsequent investigation of more complex, alkylated derivatives.

Structural Classification of 5-Butyl-6-hexyloctahydro-1H-indene within Bicyclic Hydrocarbons

This compound is classified as a saturated bicyclic hydrocarbon. evitachem.com Its core structure is the octahydro-1H-indene ring system, which consists of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring. nih.gov This places it within the broader category of bicyclo[4.3.0]nonanes. nist.govnist.gov The defining features of this particular molecule are the two alkyl substituents: a butyl group at the 5-position and a hexyl group at the 6-position of the indene ring. evitachem.com The "octahydro-" prefix signifies that the aromatic indene precursor has been fully saturated with hydrogen atoms. ontosight.ai

Overview of Research Paradigms in Saturated Cyclic Systems Chemistry

Research in the chemistry of saturated cyclic systems has evolved significantly. Initially, the focus was on the synthesis and conformational analysis of these molecules. Modern research paradigms have shifted towards leveraging the unique three-dimensional structures of these systems for various applications. A significant area of contemporary research is the development of methods for the stereoselective synthesis of complex, sp3-rich ring systems, driven by their potential in medicinal chemistry. nih.govnih.gov The "Escape from Flatland" concept, which advocates for the use of more three-dimensional molecules in drug discovery, has spurred interest in saturated cyclic scaffolds like octahydro-1H-indene. nih.gov Furthermore, the study of strain-driven reactions in saturated rings is an active area of investigation. nih.govnih.gov

Significance of Investigating the Octahydro-1H-Indene Scaffold

The octahydro-1H-indene scaffold is of significant interest to organic chemists for several reasons. Its rigid, three-dimensional structure makes it a valuable building block in the synthesis of complex natural products and pharmaceuticals. ontosight.ai Derivatives of the octahydro-1H-indene core have been investigated for a range of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The stereochemistry of the ring junction and the substituents can be precisely controlled, allowing for the creation of a diverse array of molecular shapes. This structural diversity is crucial for interacting with specific biological targets. ontosight.ai The investigation of alkylated octahydro-1H-indenes, such as this compound, contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.

Physicochemical Properties of this compound

The specific physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data for similar compounds, some properties can be predicted.

PropertyValueSource
Molecular FormulaC19H36 evitachem.com
Molecular Weight264.49 g/mol evitachem.comlookchem.com
Predicted Boiling Point342.5 ± 9.0 °C lookchem.com
Predicted Density0.839 ± 0.06 g/cm³ lookchem.com
CAS Number55044-36-5 evitachem.comlookchem.comchemicalbook.com

Synthesis and Reactions

The synthesis of this compound is not described in detail in the available literature. However, general synthetic strategies for similar alkylated octahydro-1H-indenes would likely involve the catalytic hydrogenation of a corresponding substituted indene precursor. The synthesis of the precursor itself could be achieved through various methods, such as Friedel-Crafts alkylation or acylation followed by reduction.

Once formed, this compound, as a saturated hydrocarbon, would be expected to undergo reactions typical of alkanes, such as free-radical halogenation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36 B3329061 5-Butyl-6-hexyloctahydro-1H-indene CAS No. 55044-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-6-hexyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-3-5-7-8-11-17-15-19-13-9-12-18(19)14-16(17)10-6-4-2/h16-19H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGPNRBWIVZVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC2CCCC2CC1CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873328
Record name 5-Butyl-6-hexyloctahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55044-36-5
Record name 5-Butyl-6-hexyloctahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Analytical Characterization of 5 Butyl 6 Hexyloctahydro 1h Indene

Natural Occurrence and Isolation from Biological Extracts

5-Butyl-6-hexyloctahydro-1H-indene has been identified as a natural product in both marine and terrestrial organisms. Its isolation is typically part of broader phytochemical screening efforts aimed at identifying the chemical constituents of these organisms.

The marine red alga Halymenia durvillei, found along the coasts of Southeast Asian countries, has been identified as a significant natural source of this compound. nih.gov In a study analyzing the ethyl acetate (B1210297) fraction of an extract from this alga, this compound (referred to in the study as 2-Butyl-5-hexyloctahydro-1H-indene, a likely synonym or isomer) was found to be a major volatile component. nih.gov The analysis via GC-MS revealed its presence at a relative concentration of 16.63%. nih.gov

Table 2: Natural Occurrence of this compound in Marine Algae

Marine SpeciesPart/ExtractAnalytical MethodKey Finding
Halymenia durvilleiEthyl Acetate ExtractGC-MSIdentified as a major constituent. nih.gov

The compound this compound has also been detected in several species of terrestrial plants. These findings are the result of GC-MS based phytochemical investigations into the plants' volatile organic compounds.

Calotropis gigantea : Commonly known as milkweed, GC-MS analysis of this plant revealed the presence of this compound among other phytochemicals. rmebrk.kz

Talinum paniculatum : Known as Javanese Ginseng, an ethanolic extract of the leaves of this plant was found to contain this compound. rjptonline.org

Valeriana fauriei : In a study screening for volatile compounds in this medicinal plant, this compound was detected in the leaves. nih.gov

No specific findings in the reviewed scientific literature confirmed the presence of this compound in Eucalyptus urophydis, Carica papaya L. fruit, Baccaurea macrocarpa, Pandanus amaryllifolius, Eryngium genus, or the traditional Chinese medicine formulation Yinqiaosan.

Table 3: Identification of this compound in Terrestrial Plants

Plant SpeciesCommon NamePart/Extract AnalyzedAnalytical Method
Calotropis giganteaMilkweedNot specifiedGC-MS rmebrk.kz
Talinum paniculatumJavanese GinsengLeaf Ethanolic ExtractGC-MS rjptonline.org
Valeriana fauriei-LeafGC-MS nih.gov

Considerations for Extraction and Pre-concentration Procedures for this compound

The extraction and pre-concentration of this compound, a hydrophobic and non-polar compound, from various matrices require methods tailored to its physicochemical properties. While specific protocols for this compound are not extensively documented, general principles for the extraction of similar long-chain alkylated cyclic hydrocarbons from environmental and biological samples can be applied.

Given its lipophilic nature, liquid-liquid extraction (LLE) using non-polar solvents like hexane (B92381), dichloromethane, or ethyl acetate is a primary technique. For instance, a related isomer, 2-Butyl-5-hexyloctahydro-1H-indene, was identified as a major constituent in an ethyl acetate extract of the marine red alga Halymenia durvillei nih.gov. The general procedure for obtaining this extract involved maceration of the dried seaweed in ethanol, followed by partitioning with solvents of increasing polarity, including ethyl acetate nih.gov.

Solid-phase extraction (SPE) offers an alternative to LLE, often reducing solvent consumption and improving sample cleanup. For a compound like this compound, a reverse-phase sorbent such as C18-bonded silica (B1680970) would be effective. The aqueous sample would be passed through the sorbent, which retains the hydrophobic analyte. Elution with a small volume of a non-polar solvent or a polar organic solvent like methanol (B129727) or acetonitrile (B52724) would then provide a concentrated sample ready for analysis dtic.mil.

For trace-level analysis, pre-concentration is a critical step. This can be achieved through the evaporation of the solvent from a large-volume extract to a smaller, more concentrated volume. Techniques such as rotary evaporation or gentle nitrogen stream evaporation are commonly employed to prevent the loss of semi-volatile compounds.

Modern extraction techniques that could be applicable include pressurized liquid extraction (PLE), which uses elevated temperatures and pressures to enhance extraction efficiency while reducing solvent volume and extraction time. Supercritical fluid extraction (SFE) with carbon dioxide is another "green" alternative that is highly effective for non-polar compounds.

The choice of extraction and pre-concentration method will ultimately depend on the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. A summary of potentially applicable techniques is provided in Table 1.

Table 1: Potential Extraction and Pre-concentration Techniques for this compound

Technique Principle Advantages Considerations for this compound
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., water and an organic solvent). Simple, well-established. Choice of a non-polar solvent like hexane or ethyl acetate is crucial. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution with a small volume of solvent. Reduced solvent usage, good for sample cleanup and concentration. A C18 or similar reverse-phase sorbent would be appropriate.
Pressurized Liquid Extraction (PLE) LLE performed at elevated temperatures and pressures. Faster, more efficient, and uses less solvent than traditional LLE. Optimization of temperature and pressure is needed to ensure the stability of the compound.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent. Environmentally friendly, highly selective. The non-polar nature of supercritical CO2 is well-suited for this compound.

Presence in Environmental Samples and Industrial Formulations

Characterization in Oily Sludge Components

Oily sludge, a waste product from the petroleum industry, is a complex and highly variable mixture of petroleum hydrocarbons, water, solids, and other organic and inorganic compounds. The hydrocarbon fraction typically includes a wide range of compounds such as alkanes, aromatic and polycyclic aromatic hydrocarbons (PAHs), asphaltenes, and resins mdpi.comresearchgate.netekb.eg.

While there is no specific literature identifying this compound in oily sludge, its chemical structure—a saturated cyclic hydrocarbon with long alkyl chains—is consistent with the types of compounds found in petroleum-derived materials. The characterization of such complex mixtures generally involves sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS). This method allows for the separation of individual components and their identification based on their mass spectra .

Given the complexity of oily sludge, the presence of specific alkylated indene (B144670) isomers like this compound would be possible, arising from various cracking and isomerization processes during petroleum refining or as a naturally occurring component of crude oil. However, without direct analytical evidence, its presence remains speculative. The general composition of oily sludge is detailed in Table 2.

Table 2: General Composition of Oily Sludge

Component Description Typical Concentration Range
Petroleum Hydrocarbons Alkanes, cycloalkanes, aromatic compounds, asphaltenes, resins. 30-90%
Water Emulsified or free water. 10-50%
Solid Particles Sand, rust, clay, and other mineral matter. 5-40%
Heavy Metals Various metals depending on the crude oil source and processing. Trace to significant levels

Source: researchgate.net

Role as a Chemical Precursor or Component in Synthetic Products

Indene and its derivatives are recognized as valuable building blocks in organic synthesis and are used as raw materials for a variety of industrial products. JFE Chemical Corporation, for example, produces indene on a large scale for use in optical functional materials, functional resins, and pharmaceutical intermediates jfe-chem.com.

The alkylation of indene is a common strategy to produce a range of substituted indenes with tailored properties. These alkylated indenes can serve as precursors in the synthesis of more complex molecules. For instance, they can be used in the production of indane derivatives, which have applications in various chemical syntheses google.com. The synthesis of alkyl-substituted indenes has been an area of interest in organic chemistry, with various methods developed for their preparation acs.org.

While the potential for this compound to act as a chemical precursor is plausible given the reactivity of the indene scaffold, there is no specific information in the available literature detailing its use in the synthesis of other products. Its fully saturated octahydro-1H-indene core suggests that it would be less reactive than indene itself but could potentially undergo functionalization through reactions on the alkyl chains or the saturated rings under specific conditions. General synthetic applications of indene derivatives are summarized in Table 3.

Table 3: General Applications of Indene Derivatives in Synthesis

Application Area Description of Use
Functional Resins Indene is a comonomer in the production of hydrocarbon resins used in adhesives, coatings, and inks.
Pharmaceutical Intermediates The indene scaffold is present in some pharmacologically active molecules.
Optical Materials Indene derivatives are used in the synthesis of materials with specific optical properties.
Fine Chemicals Alkylated indenes can serve as starting materials for the synthesis of a variety of fine chemicals.

Synthetic Strategies and Methodologies for 5 Butyl 6 Hexyloctahydro 1h Indene and Analogues

Reduction and Hydrogenation Methods for Indene (B144670) Derivatives

The transformation of substituted indenes or dihydroindenes into their fully saturated octahydro-1H-indene counterparts is a critical step in the synthesis of the target molecule. This is typically accomplished through various reduction and hydrogenation methods, each with its own set of advantages and specific applications.

The Benkeser reduction, a powerful modification of the Birch reduction, offers a potent method for the exhaustive reduction of aromatic systems. chem-station.comwikipedia.org This reaction typically employs lithium or calcium in the presence of low molecular weight alkylamines, such as ethylamine (B1201723) or methylamine, and can be conducted at temperatures higher than the boiling point of liquid ammonia (B1221849) required for the Birch reduction. chem-station.comwikipedia.org This method is particularly effective for the reduction of polycyclic aromatic hydrocarbons. wikipedia.org

In the context of indene derivatives, the Benkeser reduction can convert the aromatic ring of the indene system into a non-aromatic, partially saturated ring, which can then be further hydrogenated to the octahydro-1H-indene core. A key characteristic of the Benkeser reduction is its high reducing power, which can lead to more extensively reduced products compared to the Birch reduction. mdma.ch However, this can sometimes result in a loss of selectivity. mdma.ch The reaction conditions, including the choice of amine solvent and the amount of alkali metal used, are critical in controlling the extent of reduction. wikipedia.orgmdma.ch For instance, the use of lithium in ethylamine is a more potent reducing system than the traditional sodium in liquid ammonia. mdma.ch

Modifications to the Benkeser reduction can enhance its selectivity. The addition of an alcohol to the reaction mixture can temper the reactivity of the system, allowing for more controlled reductions. mdma.ch The choice of amine solvent also plays a crucial role; for example, reductions in mixed ethylamine-dimethylamine solutions have been used for naphthalenes, yielding specific bicyclic products. wikipedia.org

Table 1: Comparison of Birch and Benkeser Reduction Conditions

FeatureBirch ReductionBenkeser Reduction
Reducing Agent Alkali metals (Na, Li, K)Alkali or alkaline earth metals (Li, Ca)
Solvent Liquid ammoniaLow molecular weight alkylamines (e.g., ethylamine, methylamine)
Proton Source Alcohol (e.g., ethanol, t-butanol)Amine solvent can also act as a proton source
Temperature Low (boiling point of NH₃: -33°C)Higher temperatures possible
Reducing Power StrongGenerally stronger than Birch reduction

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of carbon-carbon double bonds. masterorganicchemistry.comyoutube.com For the synthesis of octahydro-1H-indene derivatives, catalytic hydrogenation is used to saturate the double bonds in the indene or dihydroindene precursor. ontosight.ainih.gov Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for this transformation. masterorganicchemistry.comnih.gov

The process involves reacting the unsaturated substrate with hydrogen gas (H₂) in the presence of the Pd/C catalyst. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen atoms across the double bonds, leading to a saturated product. youtube.com A key stereochemical feature of catalytic hydrogenation is the syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The substrate adsorbs onto the catalyst surface, usually from the less sterically hindered face, which dictates the stereochemistry of the product. masterorganicchemistry.com

The efficiency and outcome of catalytic hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. Besides Pd/C, other catalysts like platinum (Pt) and nickel (Ni) can also be used. youtube.com In some instances, Pd/C has been shown to act as a dual-function catalyst, facilitating both dehydration and hydrogenation in a single step, which can streamline synthetic processes. nih.gov

Table 2: Key Aspects of Catalytic Hydrogenation with Pd/C

ParameterDescription
Catalyst Palladium on carbon (Pd/C) is a common choice.
Hydrogen Source Typically hydrogen gas (H₂). Transfer hydrogenation using sources like tetrahydroxydiboron (B82485) is also possible. nih.gov
Stereochemistry Syn-addition of hydrogen to the double bond. masterorganicchemistry.com
Reaction Conditions Varies depending on the substrate; involves a solvent and controlled temperature and pressure.
Applications Reduction of alkenes and alkynes to alkanes. Saturation of aromatic rings under more forcing conditions.

Convergent and Linear Synthesis Pathways for 5-Butyl-6-hexyloctahydro-1H-indene

The construction of a complex molecule like this compound can be approached through either a linear or a convergent synthetic strategy. evitachem.com

In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined (coupled) at a later stage. For this compound, a convergent approach might involve the synthesis of a suitably functionalized cyclopentane (B165970) derivative and a separate fragment containing the butyl and hexyl substituted six-membered ring precursor. These two fragments would then be joined together, followed by cyclization and final reduction steps to form the octahydro-1H-indene skeleton.

Table 3: Comparison of Linear and Convergent Synthesis

AspectLinear SynthesisConvergent Synthesis
Strategy Step-by-step, sequential reactions.Independent synthesis of fragments followed by coupling.
Overall Yield Tends to be lower, especially for long sequences.Generally higher, as yields are multiplicative only for the shorter, final sequence.
Efficiency Can be less efficient for complex molecules.More efficient for complex targets.
Flexibility Less flexible for creating analogues.More flexible for creating analogues by modifying individual fragments.

Chemical Reactivity and Transformations of 5 Butyl 6 Hexyloctahydro 1h Indene

Oxidation Reactions of 5-Butyl-6-hexyloctahydro-1H-indene

The saturated hydrocarbon nature of this compound allows for oxidation at various positions on the octahydro-1H-indene ring system. These reactions can lead to the formation of valuable intermediates such as ketones and carboxylic acids.

Oxidation of this compound can yield ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions. evitachem.com The introduction of a carbonyl group significantly alters the electronic and steric properties of the molecule, providing a handle for further functionalization. The formation of indanone derivatives through the cyclization of precursors is a related and well-established synthetic strategy. organic-chemistry.orgbeilstein-journals.org

The selective oxidation of specific carbon atoms within the this compound framework can be achieved through the careful choice of reagents and reaction conditions. Common oxidizing agents for such transformations include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of converting C-H bonds to C-O bonds. The reaction conditions can be tuned (e.g., temperature, pH) to favor the formation of either ketones or, with more vigorous conditions, carboxylic acids through cleavage of C-C bonds.

Chromium trioxide (CrO₃): Often used in combination with sulfuric acid (Jones reagent) or pyridine (B92270) (Collins or Sarett reagent), chromium-based oxidants are effective for the oxidation of secondary carbons to ketones.

The table below summarizes common reagents for the oxidation of similar saturated carbocycles.

Reagent Product(s) General Reaction Conditions
Potassium permanganate (KMnO₄)Ketones, Carboxylic acidsVaries (temperature, pH)
Chromium trioxide (CrO₃)KetonesAcidic or non-aqueous (pyridine)

Reduction Reactions of this compound

While this compound itself is a fully saturated hydrocarbon and not readily reducible, its oxidized derivatives, such as the ketones mentioned previously, can undergo reduction to form alcohols.

The reduction of ketonic derivatives of this compound yields the corresponding secondary alcohols. evitachem.com This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxyl group, which can serve as a leaving group or be further functionalized.

The reduction of ketones to alcohols is typically accomplished using hydride-based reducing agents. The stereochemical outcome of the reduction of a chiral ketone, such as a derivative of this compound, is a critical consideration.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for ketones and aldehydes.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce esters, carboxylic acids, and other functional groups.

The stereochemistry of the resulting alcohol is influenced by the steric environment around the carbonyl group. The hydride will typically attack from the less hindered face of the ketone, leading to a predictable diastereomeric ratio of the alcohol products. For instance, in the reduction of substituted indanones, the stereoselectivity can be influenced by the existing stereocenters in the molecule.

The table below outlines common hydride reagents and their general applications in the reduction of ketones.

Hydride Reagent Selectivity Typical Solvents
Sodium borohydride (NaBH₄)Reduces ketones and aldehydesProtic solvents (e.g., ethanol, methanol)
Lithium aluminum hydride (LiAlH₄)Reduces a wide range of carbonyl compounds and other functional groupsAprotic ethers (e.g., diethyl ether, THF)

Substitution Reactions and Functionalization of the Octahydro-1H-Indene Core

The functionalization of the octahydro-1H-indene core can be achieved through various substitution reactions. While direct substitution on the saturated hydrocarbon framework is challenging, the introduction of functional groups via oxidation or other means opens up pathways for further transformations.

Halogenation of the octahydro-1H-indene core can introduce a handle for subsequent nucleophilic substitution reactions. evitachem.com For example, bromination of indene (B144670), a related unsaturated precursor, leads to dibromo- and tribromoindane derivatives. researchgate.net These halogenated intermediates can then react with various nucleophiles to introduce a wide range of functional groups.

Furthermore, the synthesis of substituted indenes and their saturated analogs often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds. organic-chemistry.org These methods provide a powerful tool for the construction of complex molecular architectures based on the octahydro-1H-indene scaffold. The synthesis of N-substituted octahydro-1H-benzofuro[3,2-e]isoquinolines, which share a similar polycyclic core, highlights the potential for creating diverse and complex molecules. nih.gov

Halogenation Processes and Regioselectivity

The introduction of a halogen atom onto the octahydroindene skeleton is a critical first step for further functionalization. This is typically achieved through free-radical halogenation. While specific experimental data on the regioselectivity of halogenation for this compound is not extensively documented in publicly available literature, the outcome of such reactions can be predicted based on well-established principles of radical chemistry.

Free-radical halogenation proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The regioselectivity of the reaction—the preferential substitution of a hydrogen atom at one position over another—is primarily dictated by the stability of the resulting alkyl radical intermediate. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This stability trend is due to hyperconjugation and the electron-donating effects of alkyl groups.

The reactivity of the halogen itself also plays a crucial role. Bromination is known to be much more selective than chlorination. youtube.comchemistrysteps.com This is explained by the Hammond postulate, which states that the transition state for an endothermic reaction step (like hydrogen abstraction by a bromine radical) resembles the products (the alkyl radical). Therefore, the transition state for bromination has more radical character, and the stability of the radical intermediate has a greater influence on the activation energy and, consequently, the reaction rate. Chlorination, being a more exothermic and less selective process, will yield a mixture of products with a lower preference for the most substituted position. youtube.comchemistrysteps.com

In the case of this compound, there are several tertiary, secondary, and primary C-H bonds. The positions on the bicyclic core and the attached alkyl chains present multiple potential sites for halogenation. Based on radical stability, the tertiary carbons at the ring junctions and the tertiary carbon in the hexyl chain would be the most favored sites for substitution, especially with a selective reagent like bromine.

Position on Parent MoleculeType of C-H BondExpected Radical Intermediate StabilityPredicted Reactivity towards Bromination
Ring Junction (C-3a, C-7a)TertiaryHighHigh
Substituted Ring Carbons (C-5, C-6)TertiaryHighHigh
Other Ring CarbonsSecondaryMediumMedium
α-Carbon of Butyl/Hexyl ChainSecondaryMediumMedium
Other Carbons of Alkyl ChainsSecondaryMediumMedium
Terminal Methyl GroupsPrimaryLowLow

This table provides a qualitative prediction of reactivity based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Nucleophilic Substitution for Introducing Diverse Functional Groups

Once halogenated, this compound derivatives become valuable substrates for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. The mechanism of these substitutions, either bimolecular (SN2) or unimolecular (SN1), is highly dependent on the structure of the alkyl halide (primary, secondary, or tertiary), the nature of the nucleophile, the leaving group, and the solvent. byjus.commasterorganicchemistry.com

Halogenation at a primary position would favor an SN2 mechanism, characterized by a backside attack of the nucleophile in a single, concerted step. byjus.com Halogenation at a tertiary position, such as the ring junction carbons, would strongly favor an SN1 mechanism, which proceeds through a planar carbocation intermediate. byjus.comcore.ac.uk Substitution at a secondary position can proceed through either mechanism, or a mixture of both, depending on the specific reaction conditions. byjus.com

The formation of a carbocation intermediate in the SN1 pathway at the tertiary centers of the octahydroindene core opens up the possibility of rearrangements, which will be discussed in the subsequent section. The choice of nucleophile dictates the functional group that will be introduced. A variety of nucleophiles can be employed to synthesize a range of derivatives from the halogenated precursors of this compound.

NucleophileFunctional Group IntroducedPotential Product ClassGeneral Reaction Conditions
Hydroxide (OH⁻)-OHAlcoholAqueous, heat nih.gov
Alkoxide (RO⁻)-OREtherAnhydrous alcohol, base uci.edu
Cyanide (CN⁻)-CNNitrilePolar aprotic solvent (e.g., DMSO) uci.edu
Azide (N₃⁻)-N₃AzidePolar aprotic solvent (e.g., DMF)
Ammonia (B1221849) (NH₃)-NH₂AmineExcess ammonia, pressure youtube.com
Thiolate (RS⁻)-SRThioether (Sulfide)Alcohol or polar aprotic solvent
Carboxylate (RCOO⁻)-OCOREsterAprotic solvent

This table illustrates potential transformations based on general nucleophilic substitution reactions. Specific conditions for derivatives of this compound would require experimental optimization.

Rearrangement Reactions within the Bicyclic System

The rigid, fused bicyclo[4.3.0]nonane (octahydroindene) core of this compound can be susceptible to skeletal rearrangements under certain conditions, particularly those that involve the formation of carbocation intermediates. Such rearrangements, most notably the Wagner-Meerwein rearrangement, are driven by the migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orgbyjus.comlibretexts.org

In the context of this compound, carbocations can be generated through various methods, including the SN1 reaction of a corresponding tertiary halide or the protonation of a double bond if unsaturation were to be introduced into the system. For instance, if a tertiary halide of this compound is subjected to solvolysis in a polar protic solvent, the resulting tertiary carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift. lumenlearning.comnumberanalytics.com

This compound as a Synthetic Building Block

The ability to functionalize the saturated hydrocarbon skeleton of this compound through reactions like halogenation and subsequent nucleophilic substitution positions it as a potential building block in organic synthesis. While there are no specific examples in the surveyed literature of this compound being used to construct more complex molecules, its functionalized derivatives could serve as valuable intermediates.

For instance, the introduction of a hydroxyl group would yield an alcohol, which could be further oxidized to a ketone. A nitrile group, introduced via cyanide substitution, could be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations install key functional groups that are hubs for a vast array of further synthetic manipulations, including C-C bond-forming reactions.

The dialkyl-substituted octahydroindene core could be of interest in the synthesis of natural product analogues or novel bioactive compounds. ontosight.airsc.org The specific stereochemistry of the bicyclic system, combined with the long alkyl chains, could impart unique physical and biological properties. For example, a functionalized derivative of this compound could be coupled with other molecular fragments to build larger, more complex structures with potential applications in materials science or medicinal chemistry. nih.govsciencedaily.com The development of synthetic routes utilizing this building block would, however, necessitate detailed experimental investigation to control the regioselectivity and stereoselectivity of the key transformations.

Advanced Structural Investigations and Computational Chemistry of 5 Butyl 6 Hexyloctahydro 1h Indene

Conformational Analysis of Saturated Octahydro-1H-Indenes

The octahydro-1H-indene core, a bicyclo[4.3.0]nonane system, is a prevalent structural motif in numerous natural products and pharmacologically significant compounds. rsc.org Its conformational flexibility is a key determinant of its chemical and biological properties. Unlike planar representations often used in two-dimensional drawings, the fused rings adopt puckered conformations to minimize inherent ring strain. saskoer.calibretexts.org

Strain TypeContributing Factors in 5-Butyl-6-hexyloctahydro-1H-indene
Angle Strain Deviation of bond angles from the ideal 109.5° within the fused five and six-membered rings. saskoer.ca
Torsional Strain Eclipsing interactions between hydrogen atoms and the alkyl substituents on adjacent carbon atoms. libretexts.org
Steric Strain Repulsive interactions between the butyl and hexyl groups and between these groups and the rest of the molecule.

Energetic Landscape of Conformational Isomers

The various possible conformations of this compound are not energetically equivalent. The relative energies of these conformers are determined by the interplay of the aforementioned strain factors. The molecule can exist as a mixture of conformers at room temperature, with the population of each conformer determined by its relative Gibbs free energy. doubtnut.com

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformational isomers. researchgate.net These calculations can predict the most stable conformer and the energy barriers for interconversion between different conformations. For this compound, the lowest energy conformers would be those where the bulky butyl and hexyl groups occupy equatorial-like positions, minimizing steric strain. The energy difference between various conformers, such as those arising from different ring puckering modes or rotational positions of the alkyl chains, can be quantified.

Conformer FeaturePredicted Energetic Consequence
Alkyl groups in equatorial positionsLower energy, more stable
Alkyl groups in axial positionsHigher energy, less stable due to 1,3-diaxial interactions
cis-fusion of ringsGenerally higher in energy than trans-fusion in the parent hydrindane system. nist.gov
trans-fusion of ringsGenerally lower in energy, providing a more stable chair-chair like conformation for the cyclohexane (B81311) part. nist.gov

This table provides a qualitative prediction of the energetic consequences of different conformational features in this compound.

Stereochemical Studies of this compound

The presence of multiple chiral centers in this compound leads to a rich stereoisomerism, including the existence of diastereomers and enantiomers.

Absolute and Relative Stereochemistry Determination

The octahydro-1H-indene core contains two bridgehead carbons (C3a and C7a in the IUPAC numbering of the parent indene) which are chiral centers. Additionally, the carbons bearing the butyl (C5) and hexyl (C6) substituents are also chiral. This results in a total of four chiral centers in the molecule, leading to a theoretical maximum of 2^4 = 16 possible stereoisomers.

The relative stereochemistry describes the spatial relationship between the substituents on the different chiral centers within a single molecule (e.g., cis or trans relationships). This can often be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments which can reveal through-space proximities of atoms. mdpi.com

The absolute stereochemistry refers to the precise three-dimensional arrangement of atoms at each chiral center (designated as R or S). Determining the absolute configuration is more challenging and often requires methods such as X-ray crystallography of a single crystal or by chemical correlation to a compound of known absolute stereochemistry.

Diastereomerism and Enantiomerism in Octahydro-1H-Indene Systems

The 16 possible stereoisomers of this compound can be grouped into pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other.

The relationship between different stereoisomers can be defined by the configuration at each of the four chiral centers. For example, a molecule with the configuration (5R, 6S, 3aR, 7aS) would be the enantiomer of the (5S, 6R, 3aS, 7aR) isomer and a diastereomer of the (5R, 6R, 3aR, 7aS) isomer.

Stereochemical RelationshipDefinitionExample in this compound (hypothetical configurations)
Enantiomers Stereoisomers that are non-superimposable mirror images.(5R, 6S, 3aR, 7aS) and (5S, 6R, 3aS, 7aR)
Diastereomers Stereoisomers that are not mirror images of each other.(5R, 6S, 3aR, 7aS) and (5R, 6R, 3aR, 7aS)

This table defines and provides hypothetical examples of enantiomeric and diastereomeric relationships for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netijcce.ac.ir These methods can provide insights into properties that are difficult or impossible to measure experimentally.

By solving the Schrödinger equation for the molecule, DFT calculations can determine the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The calculated electronic properties can be used to predict how this compound might behave in chemical reactions. For example, regions of high electron density, identified through molecular electrostatic potential (MEP) maps, would be susceptible to attack by electrophiles. Conversely, regions of low electron density would be prone to attack by nucleophiles. The activation energies for potential reactions can also be calculated, providing a theoretical basis for understanding reaction mechanisms and predicting product distributions. researchgate.net

Calculated PropertySignificance for Reactivity Prediction
HOMO Energy Indicates the propensity to donate electrons; higher HOMO energy suggests greater nucleophilicity.
LUMO Energy Indicates the propensity to accept electrons; lower LUMO energy suggests greater electrophilicity.
HOMO-LUMO Gap A smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net

This table outlines key properties that can be calculated using quantum chemistry and their significance in predicting the reactivity of this compound.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

A thorough investigation using Density Functional Theory (DFT) would be the first step in characterizing the electronic structure of this compound. Such studies, which are currently unavailable for this compound, would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Molecular Orbital Analysis: Calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic properties.

Electron Density and Charge Distribution: Mapping the electron density surface to identify regions of high and low electron concentration. This would reveal the distribution of partial charges on the atoms and highlight the electrophilic and nucleophilic sites within the molecule.

Electrostatic Potential Maps: Generating visuals that illustrate the electrostatic potential on the molecule's surface, providing insights into its intermolecular interactions.

A hypothetical data table for such a study might look like this:

Computational ParameterCalculated Value
MethodDFT/B3LYP
Basis Set6-31G(d,p)
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV
Dipole MomentValue in Debye

This table represents a template for data that would be generated from DFT calculations; specific values for this compound are not available in the current scientific literature.

Elucidation of Reaction Mechanisms via Computational Modeling

Understanding how this compound participates in chemical reactions would necessitate computational modeling of potential reaction pathways. This would involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the entire reaction pathway from reactant, through the transition state, to the product, to confirm the connection.

Activation Energy Barrier Calculation: Determining the energy required to initiate a reaction, which provides information on reaction kinetics.

These studies are crucial for predicting the feasibility and outcomes of chemical transformations involving the title compound.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

To understand the behavior of this compound in a condensed phase (e.g., in a solvent or as part of a larger system), molecular dynamics (MD) simulations would be employed. These simulations would track the movements of atoms and molecules over time, providing insights into:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the flexible butyl and hexyl chains and the octahydro-1H-indene ring system and their relative energies.

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its structure and properties.

Transport Properties: Predicting properties like diffusion coefficients.

Spectroscopic Signature Prediction through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be used to identify and characterize them experimentally. For this compound, this would involve:

Vibrational Spectroscopy (IR and Raman): Calculating the vibrational frequencies and intensities to predict the appearance of its infrared and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the chemical shifts of the various carbon and hydrogen atoms in the molecule, which is fundamental for structural elucidation.

A hypothetical data table for predicted vibrational frequencies might be structured as follows:

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR IntensityDescription
1ValueValueC-H stretch (alkyl)
2ValueValueCH₂ scissoring
3ValueValueC-C stretch (ring)

This table is illustrative of the data that would result from such a computational study. The actual data for this compound is not available.

Future Directions and Emerging Research Avenues in 5 Butyl 6 Hexyloctahydro 1h Indene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

Key areas for future investigation include:

Tandem Catalysis: Designing catalytic systems that can orchestrate multiple bond-forming events in a single pot would significantly improve synthetic efficiency. For instance, a tandem reaction could involve a cyclization followed by a cross-coupling reaction to introduce the alkyl substituents. acs.org

Asymmetric Hydrogenation: For the synthesis of specific stereoisomers, the development of chiral catalysts for the asymmetric hydrogenation of a suitable indene (B144670) precursor would be highly valuable. This would allow for the selective production of one enantiomer, which is often crucial for biological and materials science applications.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. beilstein-journals.org This approach also allows for safer handling of hazardous reagents and easier scalability.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Tandem CatalysisFewer purification steps, reduced solvent waste, higher atom economy.Catalyst compatibility, controlling selectivity of multiple steps.
Asymmetric HydrogenationAccess to enantiomerically pure compounds.Development of highly selective and robust chiral catalysts.
Flow ChemistryImproved safety, scalability, and process control.Reactor design, catalyst immobilization.

Exploration of Advanced Catalytic Systems for Specific Transformations

The functionalization of the 5-Butyl-6-hexyloctahydro-1H-indene scaffold through advanced catalytic methods is a promising area of research. The development of catalysts that can selectively activate specific C-H bonds would open up new avenues for creating a diverse range of derivatives.

Future research could focus on:

C-H Activation/Functionalization: Utilizing transition metal catalysts (e.g., palladium, rhodium, iridium) to directly replace hydrogen atoms with other functional groups. This would provide a more direct route to novel derivatives compared to traditional methods.

Metathesis Reactions: Alkene metathesis could be employed with unsaturated derivatives of the octahydro-1H-indene core to construct larger and more complex molecular architectures.

Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity under mild reaction conditions, providing access to compounds that are difficult to synthesize using conventional chemical methods.

Mechanistic Insights into Complex Reaction Pathways Involving the Octahydro-1H-Indene Scaffold

A deep understanding of the reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. For the octahydro-1H-indene system, several areas warrant further mechanistic investigation.

Key research questions to be addressed include:

Stereochemical Control: Elucidating the factors that govern the stereochemical outcome of cyclization and hydrogenation reactions is crucial for the selective synthesis of different isomers. nist.govnih.govnist.gov

Catalyst-Substrate Interactions: Detailed spectroscopic and computational studies can provide insights into how catalysts interact with the octahydro-1H-indene scaffold, paving the way for the design of more efficient and selective catalysts. acs.org

Reaction Intermediates: The isolation and characterization of key reaction intermediates can provide direct evidence for proposed reaction pathways. acs.org

Mechanistic AspectInvestigative TechniquesPotential Impact
Stereochemical ControlNMR spectroscopy, X-ray crystallography, computational modeling.Rational design of stereoselective syntheses.
Catalyst-Substrate InteractionsIn-situ spectroscopy (e.g., IR, Raman), kinetic studies.Development of next-generation catalysts.
Reaction IntermediatesLow-temperature spectroscopy, trapping experiments.Validation of reaction mechanisms.

Applications in Materials Science and Polymer Chemistry (excluding specific product properties/applications)

The unique combination of a rigid bicyclic core and flexible alkyl chains in this compound suggests its potential as a building block in materials science and polymer chemistry.

Future research in this area could explore:

Monomer Synthesis: The introduction of polymerizable functional groups (e.g., vinyl, acrylate) onto the octahydro-1H-indene scaffold could lead to the development of new monomers.

Polymer Architecture: The incorporation of the bulky and rigid octahydro-1H-indene unit into polymer backbones could significantly influence the resulting material's thermal and mechanical properties. youtube.com

Self-Assembling Systems: The amphiphilic nature of certain derivatives of this compound could be exploited to create self-assembling systems such as micelles or vesicles.

Environmental Fate and Transformation Studies (without discussing biological effects)

Understanding the environmental behavior of this compound is essential for its responsible development and use. Research in this area should focus on its persistence, mobility, and transformation in various environmental compartments.

Key areas for investigation include:

Photodegradation: Studying the degradation of the compound under simulated sunlight to determine its atmospheric lifetime.

Biodegradation: Investigating the potential for microorganisms to break down the compound in soil and water.

Abiotic Transformation: Assessing the stability of the compound towards hydrolysis and other abiotic degradation pathways in different environmental conditions.

Q & A

Basic: What are the recommended analytical techniques for characterizing the structural purity of 5-butyl-6-hexyloctahydro-1H-indene?

Methodological Answer:
To confirm structural purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for carbon hybridization) and gas chromatography-mass spectrometry (GC-MS). For NMR, compare observed chemical shifts and splitting patterns with computational predictions (e.g., density functional theory, DFT). GC-MS is critical for detecting low-level impurities, especially residual alkylation reagents or stereoisomers. High-resolution mass spectrometry (HRMS) should validate molecular formula accuracy. Cross-reference spectral data with analogous octahydroindene derivatives to resolve ambiguities in alkyl chain positioning .

Basic: What synthetic routes are feasible for preparing this compound in high yield?

Methodological Answer:
A two-step approach is recommended:

Core Skeleton Formation : Catalytic hydrogenation of 1H-indene derivatives (e.g., 5-nitro-1H-indene) under H₂/Pd-C to generate the octahydroindene core.

Alkylation : Introduce butyl and hexyl groups via Friedel-Crafts alkylation or Grignard reactions. Optimize reaction conditions (temperature, solvent polarity) to minimize competing isomerization. Monitor regioselectivity using thin-layer chromatography (TLC) and confirm via NMR. For reproducibility, document inert atmosphere protocols and purification steps (e.g., column chromatography with hexane/ethyl acetate gradients) .

Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:
Contradictions often arise from differing experimental conditions (e.g., solvent effects, measurement techniques). To address this:

  • Replicate Studies : Conduct calorimetry (DSC) and computational thermodynamics (e.g., Gaussian software for Gibbs free energy calculations) under standardized conditions.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) impacting stability.
  • Cross-Validation : Compare results with structurally similar PAHs (e.g., decahydro-1,6-dimethylnaphthalene) to identify outliers. Publish raw datasets and uncertainty margins to facilitate meta-analyses .

Advanced: What experimental design considerations are critical for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Controlled Environmental Chambers : Simulate aerobic/anaerobic conditions using soil or aquatic microcosms. Monitor degradation products via GC-MS with electron ionization (EI) and compare retention indices with NIST library entries.
  • Isotopic Labeling : Use ¹³C-labeled analogs to trace metabolic pathways in microbial consortia.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives. Validate models with field samples from PAH-contaminated sites. Ensure compliance with GHS hazard guidelines for disposal of degradation byproducts .

Advanced: How can researchers address discrepancies in stereochemical assignments for this compound?

Methodological Answer:

  • X-ray Crystallography : If single crystals are obtainable, use SHELXL for refinement to resolve absolute configuration .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to study ring-flipping dynamics and chair-boat conformations.
  • Computational Modeling : Compare experimental NOESY correlations with molecular dynamics (MD) simulations (e.g., AMBER force fields). Publish crystallographic data in CIF format for community validation .

Basic: What protocols ensure reproducibility in the spectral data acquisition for this compound?

Methodological Answer:

  • NMR Standardization : Use deuterated chloroform (CDCl₃) as a solvent and tetramethylsilane (TMS) as an internal reference. Report probe temperature (±0.1°C) and relaxation delays (≥5×T₁).
  • GC-MS Calibration : Perform daily tuning with perfluorotributylamine (PFTBA) to maintain mass accuracy (<0.1 Da).
  • Data Archiving : Deposit raw spectra in public repositories (e.g., PubChem) with metadata on instrument parameters (e.g., Bruker Avance III HD 400 MHz) .

Advanced: How should researchers approach conflicting bioactivity data in studies involving this compound derivatives?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate assays (e.g., enzyme inhibition) with Hill slope analysis to identify non-linear effects.
  • Cell Line Validation : Use STR profiling to confirm absence of cross-contamination.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply funnel plots to detect publication bias. Disclose all negative results to mitigate the "file drawer problem" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.